5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Mesomorphic Behavior and Photoluminescent Properties
5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives have been synthesized and characterized for their phase behaviors and photoluminescent properties. These compounds exhibited distinct mesophases and showed strong blue fluorescence emission, indicating their potential in photoluminescent applications (Han, Wang, Zhang, & Zhu, 2010).
2. Potential Anticancer Agents
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. These compounds demonstrated activity against specific cancer cell lines and provided insights into their molecular targets (Zhang et al., 2005).
3. Optoelectronic Properties in Polyamides and Poly(amide-imide)s
1,3,4-Oxadiazole derivatives have been used to synthesize novel polyamide and poly(amide-imide)s, showing promising optoelectronic properties. These polymers exhibited high thermal stability and fluorescence in the blue region, making them suitable for applications in optoelectronics (Hamciuc et al., 2015).
4. Molecular Wire Synthesis
Oxadiazole derivatives have been synthesized as molecular wires, displaying unique structural and optoelectronic properties. These derivatives demonstrated stability and potential for use in molecular electronics (Wang, Pålsson, Batsanov, & Bryce, 2006).
5. Synthesis of Novel Oxadiazole Derivatives
Advanced synthetic methods have been developed for creating novel 1,3,4-oxadiazole derivatives, highlighting the versatility and potential of these compounds in various scientific applications (Ramazani & Rezaei, 2010).
6. Antibacterial and Antimicrobial Activities
Several oxadiazole derivatives, including 1,3,4-oxadiazoles, have shown significant antibacterial and antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10-13-9(14-15-10)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIPAQAGSSUVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.